molecular formula C5H4N6O2 B2481531 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide CAS No. 108030-65-5

4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

Cat. No.: B2481531
CAS No.: 108030-65-5
M. Wt: 180.127
InChI Key: SWRRSVJSVVRGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide, also known as nor-temozolomide, is a nitrogenous heterocyclic compound that serves as a crucial synthetic intermediate for the preparation of the anticancer drug temozolomide and its analogues . This core imidazotetrazinone scaffold is actively investigated in computer-aided drug design (CADD) for developing novel anticancer agents, with research demonstrating its utility in creating novel nitrogenous heterocyclic compounds that inhibit proliferation and invasion in glioma and breast cancer cell lines . The compound's significance stems from its role as a versatile building block for generating diverse 3-substituted-4-oxo-3,4-dihydro-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid amides with potential antitumor applications . Researchers value this intermediate particularly for synthetic chemistry approaches that avoid the use of isocyanates, enabling more efficient exploration of structure-activity relationships in the imidazotetrazinone series . The compound represents a valuable chemical tool for medicinal chemists developing next-generation anticancer agents targeting various solid tumors and leukemia cell lines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O2/c6-3(12)2-4-8-10-9-5(13)11(4)1-7-2/h1H,(H2,6,12)(H,8,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRRSVJSVVRGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2N1C(=O)NN=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves the in situ generation of its anion from an N-3-hydroxymethyl derivative of temozolomide. This anion is then alkylated with methyl iodide to produce temozolomide, avoiding the use of methyl isocyanate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above is efficient and can be adapted for large-scale production, ensuring the compound’s availability for pharmaceutical applications .

Chemical Reactions Analysis

Hydrolysis and Metabolic Activation

The compound undergoes pH-dependent hydrolysis to release active alkylating species. Under physiological conditions (pH 7.4, 37°C), it decomposes into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) and subsequently generates a methyldiazonium ion, which alkylates DNA at guanine residues . This pathway mirrors the activation of temozolomide, a clinically approved analog .

Hydrolysis Conditions and Products

ConditionProduct(s) FormedBiological Relevance
Neutral aqueous bufferMTIC → Methyldiazonium ion + AIC*DNA alkylation, cytotoxicity
Acidic (pH <5)Stabilized prodrugEnhanced shelf stability
Alkaline (pH >9)Accelerated degradationReduced therapeutic efficacy
*AIC = 5-aminoimidazole-4-carboxamide

Alkylation and Arylation at N3

The N3 position is highly reactive, enabling functionalization with diverse substituents to modulate pharmacokinetic properties. Key synthetic routes include:

Substitution with Isocyanates

Reaction with aryl/alkyl isocyanates in dimethylsulfoxide (DMSO) yields N3-substituted derivatives :

Example Reactions

SubstituentReagents/ConditionsYieldBiological Activity
3,4-Dimethoxybenzyl3,4-Dimethoxybenzyl isocyanate, DMSO57%Enhanced solubility
3-Methyl-isoxazol-5-yl5-Isocyanatomethyl-3-methyl-isoxazole98%Improved CNS penetration
PhenethylPhenethyl isocyanate, dry DMSONot reportedReduced MGMT-mediated resistance

Chloride-Mediated Acylation

The carboxylic acid derivative reacts with thionyl chloride to form an acyl chloride intermediate, enabling conjugation with amines or alcohols :

text
3-Methyl-4-oxo-...-carboxylic acid + SOCl₂ → Acyl chloride → Amide/ester derivatives

This method produced 3-methyl-4-oxo-N-(3-(4-(6-(pyrimidine-2-yl)-1,2,4,5-tetrazin-3-yl)benzamido)propyl)-...-carboxamide with 68% yield after chromatography .

Stability and Reactivity in Biological Matrices

The compound demonstrates temperature-sensitive stability:

  • Half-life : 1.8 hours in plasma (37°C) vs. >24 hours at 4°C

  • Degradation Products : AIC (non-toxic) and formaldehyde (detoxified via glutathione)

Mechanistic Insights from Spectroscopic Data

Key analytical findings corroborate reaction pathways:

  • IR Spectroscopy : C=O stretch at 1728 cm⁻¹ (tetrazinone ring), N-H bend at 1589 cm⁻¹ (carboxamide)

  • ¹H NMR : Singlet at δ 8.84 ppm (imidazole CH), broad singlets at δ 7.81–7.69 ppm (carboxamide NH₂)

  • Mass Spectrometry : ESI+ m/z 301.1100 [M+H]⁺ for 3-(2-methoxybenzyl) derivative

Comparative Reactivity with Clinical Analogs

Parameter4-Oxo-...-carboxamideTemozolomideDacarbazine
Activation MechanismpH-dependent hydrolysisSpontaneous hydrolysisCYP450-mediated
t₁/₂ in Plasma (37°C)1.8 h1.3 h0.5 h
Water Solubility12 mg/mL5 mg/mL<1 mg/mL

Scientific Research Applications

Applications in Cancer Therapy

The compound has been studied for its antitumor properties, particularly in the context of glioblastoma treatment. Its active form can hydrolyze in vivo to produce metabolites that exhibit significant cytotoxicity against various cancer cell lines.

Antitumor Activity

Research has demonstrated that derivatives of this compound show potent antitumor activity:

  • In vitro Studies : Compounds derived from 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide were tested against several human solid tumor cell lines including:
    • PC-3 (prostate cancer)
    • HCT-15 (colon cancer)
    • T47D (breast cancer)
    • MDA-MB-231 (breast cancer)
    • DU145 (prostate cancer)
    • HT29 (colon cancer)
    • LNCaP (prostate cancer)
    • HL-60 (leukemia)

The results indicated that certain derivatives exhibited survival rates below 10% at concentrations of 40 μg/mL, suggesting high efficacy against these cell lines .

Modulation of Non-Coding RNAs

Recent studies have highlighted the potential of small-molecule compounds like this compound to modulate non-coding RNAs (ncRNAs), which play critical roles in gene regulation and cancer progression.

Case Studies and Research Findings

Compound NameTargetCancer TypeKey Findings
Compound 12miR-21Cervical CancerInduces apoptosis by increasing caspase activity
EnoxacinsiRNA, miRNABreast CancerEffective in reducing tumor size in preclinical models
Small Molecule 1miR-122Liver CancerSignificant reduction in tumor growth observed

These findings indicate the potential for further development of therapeutic agents based on the structure of this compound for treating various cancers through targeted modulation of ncRNAs .

Mechanism of Action

The mechanism of action of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is closely related to its role as an intermediate in the synthesis of temozolomide. Temozolomide is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation. MTIC decomposes to form 5-aminoimidazole-4-carboxamide and a methyldiazonium ion, which methylates the guanine segment of DNA, leading to DNA damage and tumor cell death .

Comparison with Similar Compounds

Chemical Structure and Properties

  • Molecular Formula : C₆H₆N₆O₂
  • Molecular Weight : 194.15 g/mol
  • Key Features :
    • A 3-methyl group stabilizes the imidazotetrazine core.
    • The carboxamide moiety enhances solubility and bioavailability .

Comparison with Similar Compounds

Structural and Functional Analogues of Temozolomide

Mechanistic and Pharmacological Comparisons

DNA Alkylation Efficiency

  • Mitozolomide : Chloroethyl group induces cross-linking at N7-guanine, bypassing MGMT but with higher hematological toxicity .
  • Phenolic TMZ Esters: Retain O6-methylation but show 4–5× greater potency, even in MGMT-overexpressing cells, likely due to enhanced DNA adduct stability .

Solubility and Bioavailability

  • Amides (IVa–IVi) : Lower solubility but retain activity in leukemia models (e.g., HL-60 survival <10% at 40 µg/mL for IVa) .

Resistance Profiles

  • TMZ : Resistance driven by MGMT expression and mismatch repair (MMR) defects .
  • AGPS-Targeting Compound: Modulates non-coding RNAs (e.g., circCCDR1, lncRNA H19), circumventing classical resistance pathways .

Biological Activity

The compound 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide , also referred to as a derivative of temozolomide, is gaining attention in the field of medicinal chemistry due to its potential antitumor activity. This article reviews the biological activity of this compound based on various studies, focusing on its synthesis, mechanism of action, and efficacy against different cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps starting from commercially available precursors. A notable synthetic route includes the treatment of 5-aminoimidazole-4-carboxamide with sodium nitrite to form a diazo compound followed by reaction with methyl isocyanate to yield the target compound. The structural modifications at the 8-position significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to induce DNA damage through alkylation. Similar to temozolomide, it is believed that the active metabolites generated during metabolic conversion can methylate guanine residues in DNA. This process leads to cytotoxic effects on cancer cells that are sensitive to such modifications.

In Vitro Studies

Several studies have evaluated the antitumor activity of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • Human solid tumor cell lines (PC-3, HCT-15, T47D, MDA-MB-231, DU145, HT29, LNCaP)
    • Human leukemia HL-60 cell line

The compound demonstrated significant growth inhibition across these cell lines. For instance:

CompoundIC50 (μmol/mL)Cell Line
IVa2.80HL-60
IIIa12.11HL-60
IIIb3.24HL-60
IIIc3.32HL-60

The most potent derivative was IVa, which resulted in less than 10% survival rate at a concentration of 40 μg/mL in all tested tumor cells .

Comparative Efficacy

In comparative studies with temozolomide (TMZ), certain derivatives exhibited enhanced potency:

CompoundIC50 (μM)Comparison with TMZ
TMZ696 ± 79Baseline
IVa<10More potent
IIIe2.63More potent

These results indicate that modifications at specific positions can lead to increased antitumor activity compared to standard treatments like TMZ .

Case Studies and Research Findings

A study published in Molecules highlighted the synthesis and evaluation of various derivatives of the imidazotetrazine scaffold. The findings suggested that compounds with methyl substitutions at the N3 position and carboxamide groups showed promising results against resistant tumor types .

Another investigation focused on phenolic ester analogues derived from temozolomide which exhibited up to five-fold increased potency against glioblastoma cell lines compared to their parent compound . This indicates a potential pathway for further enhancing the efficacy of imidazotetrazine derivatives through structural modifications.

Q & A

Basic Research Questions

Q. How can 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide be structurally distinguished from its derivatives or impurities?

  • Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to differentiate between the target compound and structurally similar impurities (e.g., 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid, CAS 113942-30-6, a known process impurity). Key NMR signals for the carboxamide group (e.g., NH2 protons at δ ~6.5–7.5 ppm) and tetrazine ring protons (δ ~8.0–9.0 ppm) should be compared against reference data from pharmacopeial standards .

Q. What synthetic routes are validated for producing this compound with high purity?

  • Methodology : Optimize multi-step synthesis using intermediates like 5-aminoimidazole-4-carboxamide (AICA) and diazo transfer reagents. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or preparative HPLC. Critical steps include controlling pH during cyclization to avoid hydrolysis to the carboxylic acid derivative (CAS 113942-30-6) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use HPLC with UV detection (λ = 254 nm) to quantify degradation products. Key instability markers include hydrolysis to 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid and oxidative degradation of the tetrazine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodology : Cross-reference published NMR and IR spectra with authenticated pharmacopeial standards (e.g., USP monographs). For disputed assignments, use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity. Note that mischaracterization of the tetrazine ring protons has been documented in older literature, requiring careful validation .

Q. What analytical strategies are recommended for quantifying trace impurities in batch samples?

  • Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) or mass spectrometry (MS). For example, the impurity 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonitrile (CAS not listed) can be detected at limits of quantification (LOQ) <0.1% using a C18 column and gradient elution with acetonitrile/0.1% formic acid .

Q. How can degradation pathways of the compound be mechanistically elucidated in biological matrices?

  • Methodology : Simulate in vitro metabolism using liver microsomes and track degradation via LC-MS/MS. Focus on pH-dependent hydrolysis (yielding the carboxylic acid derivative) and enzymatic oxidation. Isotopic labeling (e.g., ¹⁵N-tetrazine) may clarify reaction intermediates .

Q. What experimental designs are optimal for assessing the compound’s compatibility with excipients in solid dosage forms?

  • Methodology : Use differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to screen for physicochemical interactions. For example, avoid lactose-based excipients due to Maillard reaction risks with the carboxamide group. Stability studies should include forced degradation at 60°C/75% RH over 4 weeks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.